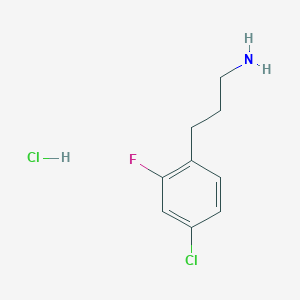

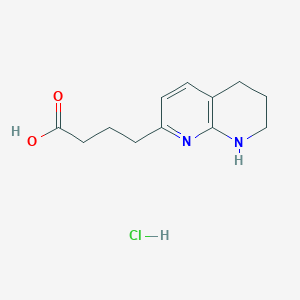

![molecular formula C7H7N3O B1427421 5-Methoxy-1H-pyrazolo[3,4-B]pyridine CAS No. 1256804-26-8](/img/structure/B1427421.png)

5-Methoxy-1H-pyrazolo[3,4-B]pyridine

Descripción general

Descripción

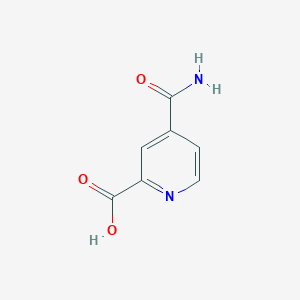

5-Methoxy-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the molecular formula C7H7N3O . It’s a member of the pyrazolopyridine family, which are bicyclic heterocyclic compounds .

Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves the use of a preformed pyrazole or pyridine . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular weight of this compound is 149.15 g/mol . Its structure includes a methoxy group (OCH3) attached to the 5th position of the pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, pyrazolo[3,4-b]pyridine derivatives are known to be used in the synthesis of kinase inhibitors .Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.15 g/mol, an XLogP3-AA of 0.9, one hydrogen bond donor count, three hydrogen bond acceptor counts, and one rotatable bond count .Aplicaciones Científicas De Investigación

Kinase Inhibition

5-Methoxy-1H-pyrazolo[3,4-B]pyridine derivatives have been extensively investigated for their ability to inhibit kinases, a class of enzymes crucial in signaling pathways that regulate cellular processes. The pyrazolo[3,4-b]pyridine core is particularly noted for its interaction with kinases through multiple binding modes. This scaffold is a key element in the design of kinase inhibitors, demonstrating the ability to bind to the hinge region of the kinase and form additional interactions within the kinase pocket, thereby providing potency and selectivity. The exploration of this heterocyclic scaffold has led to its incorporation in numerous patents, emphasizing its role in the development of therapeutic agents targeting a broad range of kinase-related diseases (Wenglowsky, 2013).

Synthetic and Medicinal Applications

The structural diversity and synthetic flexibility of this compound make it a privileged scaffold in drug discovery. Its application in developing drug-like candidates has revealed a broad spectrum of medicinal properties. The structure-activity relationship (SAR) studies focusing on this scaffold have led to the derivation of lead compounds for various disease targets. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, for instance, showcase significant biological properties, indicating a vast potential for further exploration in medicinal chemistry (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

Recent advancements in synthetic chemistry have highlighted the importance of hybrid catalysts in the synthesis of heterocyclic compounds, including those based on the this compound scaffold. The application of diverse catalysts, ranging from organocatalysts to nanocatalysts, facilitates the development of complex molecules with enhanced bioavailability and therapeutic potential. This approach underscores the scaffold's versatility in synthesizing novel compounds with broad applicational scope in the pharmaceutical industry (Parmar, Vala, & Patel, 2023).

Direcciones Futuras

The development of methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives may provide an important direction for future research . Additionally, the diversity of substituents present at positions N1, C3, C4, C5, and C6 on the pyrazolo[3,4-b]pyridine core allows a wide range of possible combinations of substituents capable of addressing different biological activities .

Mecanismo De Acción

Target of Action

The primary targets of 5-Methoxy-1H-pyrazolo[3,4-B]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .

Biochemical Pathways

The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of its derivatives, compound c03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that this compound may have similar properties, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation. For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Propiedades

IUPAC Name |

5-methoxy-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-5-3-9-10-7(5)8-4-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXALXOADULEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285114 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256804-26-8 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

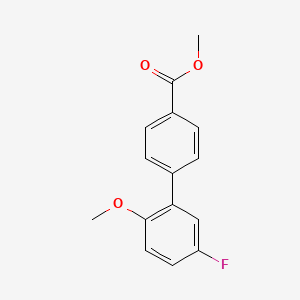

![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)